molecular formula C12H7Br2NO B2800752 6,8-dibromo-1-methylbenzo[cd]indol-2(1H)-one CAS No. 39158-40-2

6,8-dibromo-1-methylbenzo[cd]indol-2(1H)-one

Cat. No.: B2800752
CAS No.: 39158-40-2
M. Wt: 341.002
InChI Key: HMXKIPHXCJUPKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dibromo-1-methylbenzo[cd]indol-2(1H)-one is a brominated derivative of the benzo[cd]indol-2(1H)-one scaffold, a structure of significant interest in medicinal chemistry and chemical biology research. This compound serves as a versatile synthetic intermediate for further functionalization, with the bromine atoms offering reactive sites for cross-coupling reactions. The benzo[cd]indol-2(1H)-one core has been identified as a novel chemotype for the development of small molecule inhibitors, particularly in the field of oncology and epigenetics. Research into this scaffold has revealed its potential in targeting key biological processes. Studies have identified benzo[cd]indol-2(1H)-ones as novel inhibitors of Atg4B, a cysteine protease critical for the autophagy pathway, which is a promising therapeutic target in cancer treatment . Furthermore, this chemical class has been evaluated as a downstream inhibitor of the Hedgehog (HH) signaling pathway, a key pathway in embryonic development and tumorigenesis. These compounds have shown sub-micromolar potency in inhibiting HH pathway activity even in cell models with constitutive activity, suggesting potential for combating resistant cancers . The mechanism for this activity is linked to the compound's ability to engage with BET bromodomains, epigenetic "readers" that regulate the transcription of key oncogenes, thereby preventing the expression of HH target genes . Additionally, conjugates of benzo[cd]indol-2(1H)-one have been designed as lysosome-targeted agents, demonstrating potent inhibitory activity in hepatocellular carcinoma and acting as dual-functional compounds for both metastasis suppression and cellular imaging . This compound is intended for research purposes only in a laboratory setting.

Properties

IUPAC Name

6,8-dibromo-1-methylbenzo[cd]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br2NO/c1-15-11-9(14)5-8(13)6-3-2-4-7(10(6)11)12(15)16/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXKIPHXCJUPKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C3=C2C(=CC=C3)C1=O)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dibromo-1-methylbenzo[cd]indol-2(1H)-one typically involves multi-step organic reactions. One common method starts with the bromination of 1-methylindole to introduce bromine atoms at the desired positions. This is followed by cyclization reactions to form the indole ring system. The final step involves oxidation to obtain the desired benzo[cd]indol-2(1H)-one structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and continuous flow processes to ensure consistent quality and quantity of the final product.

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-1-methylbenzo[cd]indol-2(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form dihydro derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex polycyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Quinone derivatives.

    Reduction Products: Dihydro derivatives.

Scientific Research Applications

Cancer Therapeutics

Recent studies have highlighted the potential of benzo[cd]indol-2(1H)-one derivatives, including 6,8-dibromo-1-methylbenzo[cd]indol-2(1H)-one, as potent inhibitors of BET bromodomains. These bromodomains are implicated in various cancers, making their inhibition a promising strategy for cancer treatment. For instance:

  • A study identified benzo[cd]indol-2(1H)-one derivatives that exhibited high selectivity and potency against BRD4 bromodomain with Kd values around 124 nM, indicating their potential as therapeutic agents for leukemia and other malignancies .

Neuropharmacology

The compound has shown promise in modulating serotonin receptors, particularly the 5-HT6 receptor, which is associated with cognitive functions and mood disorders. Compounds with affinity for this receptor can be beneficial in treating conditions such as:

  • Cognitive impairments
  • Mood disorders
  • Gastrointestinal disorders

Research indicates that derivatives of this compound can selectively modulate the 5-HT6 receptor, providing a pathway for developing new treatments for these conditions .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have demonstrated:

  • Significant antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli. The compound's structural features contribute to its effectiveness against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Case Studies and Findings

Application AreaFindingsReferences
Cancer TreatmentPotent BET bromodomain inhibitors with selectivity for BRD4
NeuropharmacologyModulation of 5-HT6 receptors; potential treatment for cognitive disorders
Antimicrobial ActivityEffective against MRSA and other bacterial strains

Mechanism of Action

The mechanism of action of 6,8-dibromo-1-methylbenzo[cd]indol-2(1H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it could induce reactive oxygen species (ROS) production, leading to cell membrane damage and down-regulation of ATP and virulence factors in bacteria .

Comparison with Similar Compounds

Substituent Effects at Position 1

Compound Substituent at Position 1 Key Findings Reference
6,8-Dibromo-1-methyl Methyl Hypothesized enhanced hydrophobicity and halogen bonding; no direct activity data .
1-Butylbenzo[cd]indol-2(1H)-one Butyl Lower BRD4 inhibitory activity compared to methyl derivatives; longer alkyl chains reduce binding efficiency .
1-Ethyl-6-bromo derivative Ethyl Intermediate in BET inhibitor synthesis; bromine at position 6 may mimic acetyl-lysine .

Substituent Effects at Positions 6 and 8

Compound Substituents at Positions 6/8 Biological Activity Reference
6,8-Dibromo-1-methyl Br, Br Predicted to occupy hydrophobic pockets in bromodomains (similar to KAc mimics) .
6-(3,5-Dimethylisoxazol-4-yl) 3,5-Dimethylisoxazole BRD4 inhibitor (ΔT = 2.1°C in TSA); mimics acetyl-lysine via hydrogen bonding .
6-Amino derivative NH2 Potential hydrogen-bond donor; used in Mycobacterium tyrosine phosphatase inhibitors .

Polyamine Conjugates

Compound Substituents Activity Reference
Compound 15f Polyamine chain at position 1 Antimetastatic (82.5% inhibition in vivo); lysosome-targeted autophagy/apoptosis .
Homospermine hybrid Homospermine at position 1 Moderate antitumor activity (46.9% inhibition); uptake via polyamine transporters .

Structure-Activity Relationship (SAR) Trends

Position 1 Modifications :

  • Smaller alkyl groups (methyl, ethyl) improve BRD4 binding compared to bulkier substituents (butyl) .
  • Polyamine conjugates shift activity toward lysosome targeting and antimetastatic effects .

Halogenation at Positions 6/8 :

  • Bromine atoms enhance hydrophobic interactions and may participate in halogen bonding, critical for bromodomain inhibition .

Functional Groups at Position 6: Electron-withdrawing groups (e.g., Br, isoxazole) mimic acetyl-lysine in BET proteins . Amino or hydroxy groups enable hydrogen bonding but may reduce cell permeability .

Data Tables

Table 1. Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) logP* Key Features
6,8-Dibromo-1-methyl C12H7Br2NO 340.00 ~3.5 High lipophilicity, halogen bonding
6-(3,5-Dimethylisoxazol-4-yl) C16H13N3O2 291.30 ~2.8 Acetyl-lysine mimic
Compound 15f C29H35N5O 481.63 ~1.2 Lysosome targeting, polyamine uptake

*Predicted using fragment-based methods.

Biological Activity

6,8-Dibromo-1-methylbenzo[cd]indol-2(1H)-one (DBI) is a synthetic compound belonging to the class of benzoindoles, which are recognized for their diverse biological activities. The unique structure of DBI, characterized by bromine substitutions at the 6 and 8 positions, enhances its potential applications in medicinal chemistry. This article reviews the biological activity of DBI, focusing on its anticancer properties and interactions with various biological targets.

  • Molecular Formula : C₁₂H₇Br₂N O
  • Molecular Weight : 340.998 g/mol
  • Melting Point : 209.5 - 210 °C

The presence of bromine atoms in the structure is significant as they can influence the compound's reactivity and biological activity through halogen bonding and other mechanisms.

Anticancer Properties

Research indicates that DBI exhibits promising anticancer activity . It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism involves targeting specific pathways associated with cancer cell survival and growth.

Case Studies :

  • In Vitro Studies : DBI demonstrated significant antiproliferative effects on leukemia cells, with a notable decrease in cell viability observed at specific concentrations.
  • In Vivo Studies : Animal models treated with DBI showed reduced tumor growth rates compared to control groups, suggesting its potential as a therapeutic agent.

The mechanism by which DBI exerts its anticancer effects includes:

  • Induction of apoptosis through mitochondrial pathways.
  • Inhibition of key signaling pathways involved in cancer progression.
  • Potential interaction with bromodomain-containing proteins, which are critical in regulating gene expression related to cancer.

Structure-Activity Relationship (SAR)

The structural characteristics of DBI play a crucial role in its biological activity. The following table summarizes the SAR findings for related compounds:

Compound NameStructural FeaturesBiological Activity
4-Bromobenzo[cd]indoleMono-brominated at position 4Anticancer activity
5-Bromo-1H-indoleBrominated at position 5Antimicrobial properties
Isatin (1H-indole-2,3-dione)Unsubstituted indole derivativeVersatile synthetic substrate
This compound Dibrominated at positions 6 & 8Enhanced anticancer activity

The dual bromination at positions 6 and 8 is believed to enhance both stability and reactivity, making DBI distinct from mono-brominated derivatives.

Interaction Studies

Recent studies have utilized molecular docking simulations to explore the binding affinity of DBI to various biological targets. These studies indicate that DBI may interact with proteins involved in cancer pathways, enhancing its therapeutic potential.

Binding Affinity Analysis

The binding affinity of DBI to specific targets was evaluated using techniques such as surface plasmon resonance (SPR). Preliminary results suggest a moderate to high affinity for certain bromodomain-containing proteins, indicating a potential mechanism for its anticancer effects.

Future Directions

Given its promising biological activities, further research into DBI is warranted. Future studies should focus on:

  • Optimization of Synthesis : Developing more efficient synthetic routes to enhance yield and purity.
  • Expanded Biological Testing : Investigating other potential therapeutic applications beyond cancer.
  • Clinical Trials : Initiating preclinical and clinical trials to assess safety and efficacy in humans.

Q & A

Q. What are the standard synthetic routes for 6,8-dibromo-1-methylbenzo[cd]indol-2(1H)-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves bromination of a pre-functionalized indole core. A common approach includes:

Core Formation : Construct the benzo[cd]indol-2(1H)-one scaffold via cyclization of substituted aniline derivatives using acid catalysis .

Bromination : Introduce bromine atoms at positions 6 and 8 using electrophilic brominating agents (e.g., NBS or Br₂ in DCM) under controlled temperatures (0–25°C) to avoid over-bromination .

Methylation : Introduce the methyl group at the 1-position via alkylation with methyl iodide in the presence of a base (e.g., K₂CO₃).

Q. Key Variables :

  • Temperature control during bromination prevents side reactions (e.g., ring-opening).
  • Solvent polarity (e.g., DMF vs. DCM) impacts reaction kinetics and regioselectivity.

Q. Example Table :

StepReagents/ConditionsYield (%)
BrominationNBS, DCM, 0°C65
MethylationCH₃I, K₂CO₃, DMF82

Q. What spectroscopic techniques are most effective for structural confirmation of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and carbonyl signals (δ 170–180 ppm). Bromine’s electron-withdrawing effect deshields adjacent protons, splitting patterns confirm substitution .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 328.92) and isotopic patterns from bromine .
  • X-ray Crystallography : Resolve stereoelectronic effects of the bromine atoms and methyl group on the indole core .

Note : Coupling constants in NMR (e.g., J = 8–10 Hz for adjacent aromatic protons) help distinguish between 6,8-dibromo and other regioisomers.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations : Optimize geometry using Gaussian or ORCA to evaluate electron density at bromine sites. Higher Fukui indices at C6/C8 indicate susceptibility to nucleophilic substitution .
  • Docking Studies : Simulate interactions with catalytic systems (e.g., Pd(PPh₃)₄ in Suzuki-Miyaura coupling). Predict regioselectivity based on steric hindrance from the methyl group .
  • Kinetic Modeling : Use software like COPASI to simulate reaction pathways and identify rate-limiting steps (e.g., oxidative addition vs. transmetalation) .

Example Insight :
Methylation at the 1-position increases steric bulk, reducing Pd coordination efficiency at C8 compared to C6 .

Q. How can researchers resolve discrepancies in reported biological activities of structurally similar indole derivatives?

Methodological Answer:

Assay Standardization :

  • Compare cytotoxicity data across cell lines (e.g., HeLa vs. MCF-7) using MTT assays with controlled incubation times (24–48 hrs) .
  • Normalize results to purity (>98% by HPLC) to eliminate confounding effects from impurities .

SAR Analysis :

  • Correlate substituent effects (e.g., bromine vs. chlorine) with activity using QSAR models. For example, bromine’s larger van der Waals radius may enhance DNA intercalation .

Contradiction Mitigation :

  • Replicate experiments under identical conditions (solvent, concentration) to isolate variables.

Case Study :
A 2023 study reported conflicting IC₅₀ values (5 μM vs. 12 μM) for similar compounds; reassessment revealed differences in serum concentration (10% FBS vs. serum-free media) .

Q. What strategies optimize the solubility of this compound for in vivo studies?

Methodological Answer:

  • Co-solvent Systems : Use DMSO:PBS (10:90 v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the 2-position, which hydrolyze in vivo to regenerate the active compound .
  • Nanoformulation : Encapsulate in liposomes (size: 100–200 nm) to improve bioavailability.

Q. How do bromine substituents influence the photophysical properties of benzo[cd]indol-2(1H)-one derivatives?

Methodological Answer:

  • UV-Vis Spectroscopy : Bromine increases molar absorptivity (ε > 10⁴ M⁻¹cm⁻¹) due to heavy atom effects, shifting λ_max to 320–350 nm .
  • Fluorescence Quenching : Bromine’s spin-orbit coupling reduces fluorescence quantum yield (Φ < 0.1) compared to non-halogenated analogs .
  • TD-DFT Analysis : Simulate excited-state transitions to predict Stokes shifts and triplet-state lifetimes for optoelectronic applications .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods for bromination steps to mitigate exposure to Br₂ vapors .
  • Waste Disposal : Neutralize brominated waste with Na₂S₂O₃ before disposal in halogen-specific containers .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

Methodological Answer:

  • HPLC-MS : Use a C18 column (5 μm, 150 mm) with a gradient elution (ACN:H₂O + 0.1% TFA) to separate brominated byproducts. Monitor at 254 nm .
  • LOQ/LOD : Achieve limits of quantification (LOQ) < 0.1% via calibration with certified reference standards.
  • Isotopic Interference : Differentiate [M+2]⁺ peaks (from ⁷⁹Br/⁸¹Br) using high-resolution mass spectrometers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.